N-(3-chloro-4-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(3-chloro-4-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyanophenyl group, and a fluorophenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of N-(3-chloro-4-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic substitution reaction using a halogenated phenyl compound and a cyanide source.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
N-(3-chloro-4-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of corresponding acids or amines.
Scientific Research Applications
N-(3-chloro-4-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
N-(3-chloro-4-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds, such as:
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares structural similarities but differs in its core scaffold and specific functional groups.
2,6-Difluoro-3-methylbenzamide, N-(3-chloro-4-fluorophenyl): This compound has a similar aromatic substitution pattern but differs in its amide linkage and overall structure.
4-Ethylbenzoic acid, 4-cyanophenyl ester: This compound contains a cyanophenyl group but differs in its ester linkage and overall molecular framework.
Properties
Molecular Formula |
C20H17ClFN3O2 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17ClFN3O2/c21-18-10-17(6-3-14(18)11-23)24-20(27)15-9-19(26)25(12-15)8-7-13-1-4-16(22)5-2-13/h1-6,10,15H,7-9,12H2,(H,24,27) |
InChI Key |
ZCVWDLOSIUBMRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)C#N)Cl |
Origin of Product |
United States |
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